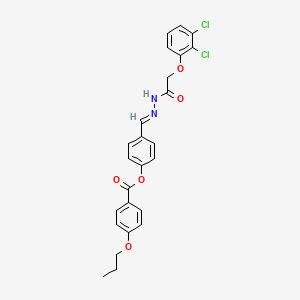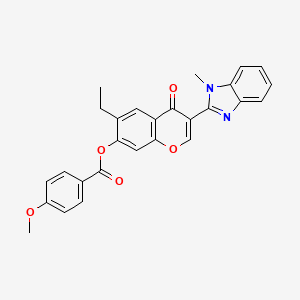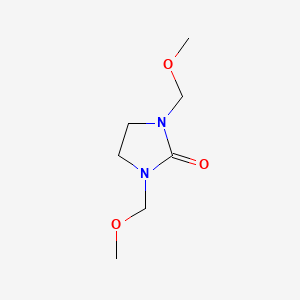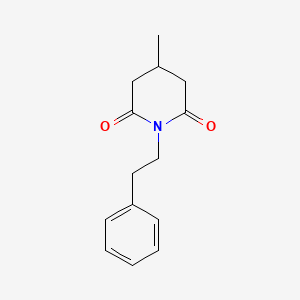
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate is a complex organic compound with the molecular formula C21H15BrN2O5 and a molecular weight of 455.268 g/mol . This compound is known for its unique structure, which includes both a brominated aromatic ring and a carbohydrazonoyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-dihydroxybenzoic acid with hydrazine to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 4-bromobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbohydrazonoyl group to corresponding amines.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .
Applications De Recherche Scientifique
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. The carbohydrazonoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
Compared to similar compounds, 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .
Propriétés
Numéro CAS |
767314-15-8 |
|---|---|
Formule moléculaire |
C21H15BrN2O5 |
Poids moléculaire |
455.3 g/mol |
Nom IUPAC |
[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H15BrN2O5/c22-15-5-3-14(4-6-15)21(28)29-17-8-1-13(2-9-17)12-23-24-20(27)18-10-7-16(25)11-19(18)26/h1-12,25-26H,(H,24,27)/b23-12+ |
Clé InChI |
MBLSJXJHNDZGHA-FSJBWODESA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15082306.png)
![Ethyl 2-[2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15082308.png)
![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15082326.png)


![3-allyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15082334.png)

![N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B15082340.png)
